molecular formula C21H15ClN2O3S B2663591 5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 374098-07-4

5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2663591
CAS RN: 374098-07-4
M. Wt: 410.87
InChI Key: DKKJLDFRMUFTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the linear formula C27H18ClN3O7S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 596.041 . It contains multiple functional groups, including a chlorophenyl group, a hydroxy group, a methylbenzoyl group, and a thiazolyl group .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of related heterocyclic compounds have been extensively studied. Research on the synthesis of derivatives such as 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin highlights the importance of these compounds in developing photosensitizers for medical applications. Similarly, the creation of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes demonstrates the potential of these compounds in photophysical applications due to their unique luminescent properties (Li et al., 2012).

Antimicrobial and Anticancer Agents

Several studies have focused on the development of heterocyclic compounds as antimicrobial and anticancer agents. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for its potential in creating new antimicrobial agents (Sah et al., 2014). Additionally, thiazolopyrimidine derivatives have been studied for their antinociceptive and anti-inflammatory properties, indicating a potential for therapeutic applications (Selvam et al., 2012).

Molecular Docking and EGFR Inhibitors

The molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors underscore the potential of these compounds in cancer therapy. These studies help understand the mechanism of action and enhance the design of more effective anticancer drugs (Karayel, 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-5-7-13(8-6-12)18(25)16-17(14-3-2-4-15(22)11-14)24(20(27)19(16)26)21-23-9-10-28-21/h2-11,17,25H,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRNULDNQOLRFF-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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